3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical evolution of piperazine chemistry, which has experienced remarkable growth over the past several decades. Piperazine scaffolds have established themselves as the third most common nitrogen heterocycle in drug discovery, serving as fundamental building blocks for numerous blockbuster pharmaceuticals. The systematic exploration of piperazine derivatives began gaining momentum in the late twentieth century, when researchers recognized the exceptional versatility of this six-membered ring containing two nitrogen atoms positioned in a 1,4-relationship.
The specific synthesis and characterization of this compound represents a more recent advancement in this field, with documented synthesis methodologies appearing in contemporary research literature. The compound's development reflects the ongoing sophistication in heterocyclic chemistry, where researchers have increasingly focused on incorporating multiple functional groups to enhance molecular complexity and biological activity potential. The bromophenyl substitution pattern, specifically at the 2-position, provides unique electronic and steric properties that distinguish this compound from other piperazine derivatives.
Historical precedents for similar compounds can be traced through patent literature documenting piperazine derivatives as receptor antagonists and therapeutic agents. Early work on piperazine-based compounds established fundamental synthetic approaches that have been refined and expanded to accommodate the specific structural requirements of this compound. The cyclopropyl substitution represents a particularly significant structural feature, as cyclopropyl groups have gained prominence in medicinal chemistry for their ability to modulate pharmacokinetic properties and enhance metabolic stability.
Significance in Heterocyclic Chemistry and Pharmaceutical Research
The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that embody several important principles in pharmaceutical design. The piperazine core provides a flexible scaffold that can adopt multiple conformations, enabling interaction with diverse biological targets. This conformational flexibility, combined with the specific substitution pattern, creates opportunities for selective binding to protein targets while maintaining appropriate physicochemical properties for drug development.
The bromophenyl moiety contributes significantly to the compound's potential pharmaceutical relevance through several mechanisms. The bromine atom enhances the molecule's ability to participate in halogen bonding interactions, a recognition element that has gained increasing importance in structure-based drug design. Additionally, the 2-bromophenyl substitution pattern provides specific electronic properties that can influence binding affinity and selectivity when interacting with biological targets. Research has demonstrated that brominated aromatic systems can engage in π-π interactions with aromatic residues in proteins, while the specific positioning of the bromine atom can direct molecular orientation within binding sites.
The cyclopropyl group represents another crucial structural element that enhances the compound's significance in pharmaceutical research. Cyclopropyl substituents are recognized for their ability to modulate molecular properties through conformational restriction and unique electronic characteristics. The small, rigid three-membered ring provides steric bulk while maintaining a relatively compact molecular volume, potentially improving selectivity for target proteins. Furthermore, cyclopropyl groups often demonstrate enhanced metabolic stability compared to other alkyl substituents, making them attractive features in drug design.
Contemporary research has positioned piperazine derivatives as valuable scaffolds for developing compounds with diverse biological activities, including antimicrobial, anticancer, and central nervous system activities. The specific structural architecture of this compound aligns with current trends in pharmaceutical research that emphasize the development of compounds capable of modulating protein-protein interactions, a historically challenging target class. The compound's structure suggests potential applications in areas where precise molecular recognition is required, such as enzyme inhibition or receptor modulation.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound reveals both promising opportunities and significant knowledge gaps that warrant further investigation. Recent synthetic methodologies have demonstrated practical approaches for preparing piperazine derivatives with complex substitution patterns, including those incorporating bromophenyl and cyclopropyl functionalities. Advanced synthetic strategies, particularly those involving palladium-catalyzed cross-coupling reactions and nucleophilic substitution approaches, have proven effective for constructing the required molecular architecture.
Current synthetic approaches to related compounds have emphasized the importance of protecting group strategies and optimized reaction conditions to achieve acceptable yields and purities. The synthesis of 3-(2-Bromophenyl)-1-cyclopropylpiperazine derivatives typically involves multi-step procedures that require careful optimization of each transformation. Research has shown that Buchwald-Hartwig amination reactions can be particularly effective for constructing carbon-nitrogen bonds between piperazine derivatives and brominated aromatic systems. Additionally, the incorporation of cyclopropyl groups often requires specialized synthetic approaches, such as those involving cyclopropylamine derivatives or cyclopropyl halides under appropriate reaction conditions.
Despite these synthetic advances, significant knowledge gaps remain regarding the biological evaluation and therapeutic potential of this compound. While the compound's structure suggests potential biological activity based on established structure-activity relationships for piperazine derivatives, comprehensive biological screening data remains limited. The compound's mechanism of action, target selectivity, and pharmacological profile require systematic investigation to fully understand its therapeutic potential.
| Research Area | Current Status | Knowledge Gaps |
|---|---|---|
| Synthetic Methodology | Well-established routes available | Optimization for large-scale production |
| Structural Characterization | Complete spectroscopic data available | Solid-state conformational analysis |
| Biological Evaluation | Limited preliminary data | Comprehensive target screening |
| Mechanism of Action | Hypothetical based on structure | Experimental validation required |
| Pharmacological Properties | Not extensively studied | Pharmacokinetic and pharmacodynamic data |
The molecular docking and computational chemistry approaches represent emerging areas of investigation for this compound class. Recent studies have utilized molecular docking analyses to predict potential binding modes and target interactions for piperazine-based compounds, providing valuable insights for rational drug design. However, these computational predictions require experimental validation through biochemical assays and cellular studies to confirm biological relevance.
Furthermore, the field would benefit from systematic structure-activity relationship studies that examine how modifications to the bromophenyl, cyclopropyl, or piperazine components affect biological activity and selectivity. Such studies could guide the development of improved analogs with enhanced potency, selectivity, or pharmacological properties. The current research landscape suggests that this compound represents a valuable starting point for medicinal chemistry optimization efforts, but substantial additional research is needed to fully realize its therapeutic potential.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-cyclopropylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2.2ClH/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10;;/h1-4,10,13,15H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSDWXPUXOEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromophenyl group and a cyclopropylpiperazine moiety, which contribute to its unique pharmacological profile. The dihydrochloride salt form enhances its solubility, making it suitable for various biological assays.
Research indicates that this compound interacts with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its potential to act as a selective antagonist or partial agonist at these receptors suggests applications in treating mood disorders and other neuropsychiatric conditions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may influence serotonin receptor activity, which is crucial in mood regulation and anxiety responses.
- Dopamine Receptor Interaction : Its interaction with dopamine receptors could position it as a candidate for conditions like schizophrenia or Parkinson's disease.
The compound exhibits significant biochemical activities that can be summarized as follows:
| Property | Description |
|---|---|
| Solubility | High solubility in aqueous solutions due to dihydrochloride form |
| Stability | Stable under physiological conditions; degradation products may exhibit varied activity |
| Metabolism | Metabolized primarily via cytochrome P450 enzymes, leading to various metabolites |
| Transport Mechanisms | Actively transported across cell membranes by ATP-binding cassette (ABC) transporters |
Cellular Effects
This compound has been shown to influence various cellular processes:
- Cell Proliferation : In vitro studies indicate that the compound can modulate cell cycle progression and promote cell survival through activation of the MAPK pathway.
- Apoptosis Regulation : It may inhibit apoptotic pathways in certain cell types, providing potential therapeutic benefits in cancer treatments.
Case Studies and Research Findings
- Neuropharmacological Studies : A study conducted on animal models demonstrated that administration of the compound led to significant changes in behavior associated with anxiety and depression. The results indicated a dose-dependent response with optimal therapeutic effects observed at lower doses .
- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of the compound on cancer cell lines revealed that while it exhibited anti-proliferative properties, higher concentrations resulted in toxicity, highlighting the importance of dosage optimization .
- Metabolic Pathway Analysis : Investigations into the metabolic pathways indicated that this compound undergoes phase I and phase II metabolic reactions. These findings suggest that its metabolites may also possess biological activity, warranting further exploration .
Scientific Research Applications
Neuropharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to 3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride exhibit potential antidepressant effects. These compounds are often designed to interact with serotonin and dopamine receptors, which are crucial in mood regulation. Studies have shown that modifications in piperazine derivatives can enhance their binding affinity to these receptors, leading to improved antidepressant activity .
Anxiolytic Effects
The compound's structural features suggest possible anxiolytic properties. By modulating neurotransmitter systems, particularly those involving GABAergic and serotonergic pathways, it may help alleviate anxiety symptoms. Experimental models demonstrate that piperazine derivatives can reduce anxiety-like behaviors in rodents, indicating their therapeutic potential .
Oncology Applications
Cancer Treatment
this compound has shown promise as an anticancer agent. Its mechanism of action includes the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, studies have highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Targeting Heat Shock Proteins
Recent investigations focus on the compound's ability to modulate heat shock proteins (HSPs), particularly Hsp70. Inhibiting Hsp70 has been linked to enhanced sensitivity of cancer cells to chemotherapeutic agents. This property positions this compound as a potential adjunct therapy in cancer treatment protocols .
Molecular Pharmacology Insights
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological profile of piperazine derivatives, including this compound. These studies aim to identify key structural elements that enhance receptor binding and therapeutic efficacy while minimizing side effects .
Drug Design and Development
The compound serves as a lead structure for developing new drugs targeting various neurological and oncological disorders. Its unique chemical properties allow for modifications that can improve bioavailability and selectivity for specific biological targets .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences in molecular structure, weight, and solubility:
*Calculated based on similar dihydrochloride salts (e.g., 1-Cyclopropylpiperazine dihydrochloride, MW 199.12 ).
Key Observations:
- Halogen Position: The 2-bromophenyl group in the target compound vs. the 3-bromophenyl in ’s analog may lead to divergent steric and electronic interactions.
- Salt Form: Dihydrochloride salts (target compound, 1-cyclopropylpiperazine dihydrochloride) generally exhibit higher aqueous solubility than mono-HCl analogs (e.g., ), critical for drug delivery .
- Molecular Complexity : Berotralstat dihydrochloride () has a significantly larger structure with multiple functional groups, resulting in higher molecular weight (635.49 vs. ~364.0) and specialized pharmacokinetics.
Functional and Pharmacological Implications
- Bromine Effects : The bromine atom in the target compound and ’s analog may facilitate halogen bonding with biological targets, a feature absent in 1-cyclopropylpiperazine dihydrochloride. This could enhance binding affinity in therapeutic contexts .
- Salt Stability: Dihydrochloride salts (target compound, 1-cyclopropylpiperazine) are more stable under acidic conditions than mono-salts, suggesting suitability for oral formulations .
Preparation Methods
Precursor Preparation: 2-Bromophenylhydrazine Hydrochloride
A key intermediate in the synthesis of 3-(2-bromophenyl)-1-cyclopropylpiperazine derivatives is 2-bromophenylhydrazine hydrochloride. The preparation of this compound is well-documented and involves the following steps:
- Diazotization : 2-bromaniline is reacted with sodium nitrite in the presence of concentrated hydrochloric acid at low temperatures (around 2 °C) to form a diazonium salt.
- Reduction : The diazonium salt is reduced using zinc powder in concentrated hydrochloric acid, maintaining a temperature between 15–20 °C. This step converts the diazonium salt into 2-bromophenylhydrazine.
- Purification : The crude product is dissolved in water, decolorized with activated carbon, filtered, and crystallized by cooling.
- Salification : The purified 2-bromophenylhydrazine is dissolved in hydrochloric acid and crystallized to form the hydrochloride salt, followed by washing with acetone to improve purity and appearance.
This method yields a product with purity ≥99% and an overall yield of approximately 38%.
| Step | Reagents & Conditions | Temperature (°C) | Outcome |
|---|---|---|---|
| Diazotization | 2-bromaniline, NaNO2, 37% HCl | 2 | Diazotized intermediate |
| Reduction | Zinc powder, 37% HCl | 15–20 | 2-bromophenylhydrazine crude |
| Purification | Water, activated carbon, filtration | 60 (dissolution), 5 (crystallization) | Purified hydrazine |
| Salification | 37% HCl, acetone washing | 60–70 (crystallization), 20 (cooling) | 2-bromophenylhydrazine hydrochloride |
Formation of 3-(2-Bromophenyl)-1-cyclopropylpiperazine Core
While specific detailed synthetic routes for 3-(2-bromophenyl)-1-cyclopropylpiperazine dihydrochloride are less frequently published independently, general synthetic strategies for related piperazine derivatives involve:
- Nucleophilic substitution or coupling reactions between 2-bromophenyl derivatives and piperazine rings.
- Introduction of the cyclopropyl substituent typically occurs via alkylation reactions using cyclopropyl-containing alkyl halides or cyclopropanecarbonyl derivatives.
- The piperazine nitrogen atoms are selectively substituted, often requiring protection/deprotection strategies to ensure regioselectivity.
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for handling and further applications.
These synthetic methods are supported by medicinal chemistry literature focusing on piperazine-based immunomodulatory agents and related compounds, where late-stage functionalization and oxidation steps are optimized for yield and purity.
Synthetic Route Optimization and Analytical Data
Recent medicinal chemistry research emphasizes optimization of synthetic routes to improve pharmacokinetic profiles and compound stability, which indirectly informs preparation methods for analogues such as this compound:
- Use of late-stage benzylic oxidation with selenium dioxide to functionalize aromatic rings.
- Employing reductive amination for installing amine substituents on aromatic aldehydes.
- Careful control of solvents and temperature to avoid overoxidation or decomposition.
- Use of catalytic agents such as oxalyl chloride and DMF for acid chloride formation in amide bond synthesis steps.
These approaches ensure high purity and yield, critical for compounds intended for biological evaluation.
Summary Table: Key Preparation Steps for this compound
| Preparation Stage | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. 2-Bromophenylhydrazine Hydrochloride Preparation | Diazotization, reduction, purification, salification of 2-bromaniline | NaNO2, Zn powder, HCl, acetone | Purity ≥99%, yield ~38% |
| 2. Piperazine Core Formation | Coupling of 2-bromophenyl moiety with piperazine, cyclopropyl substitution | Alkyl halides, cyclopropanecarbonyl derivatives | Requires regioselective substitution |
| 3. Salt Formation | Conversion to dihydrochloride salt | HCl treatment | Enhances stability and solubility |
| 4. Purification and Characterization | Crystallization, washing, HPLC analysis | Acetone washing, activated carbon | Ensures high purity and quality |
Q & A
Q. What methodologies ensure reliable long-term stability data for regulatory submissions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Storage Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated) for 6–12 months.
- Stability-Indicating Methods : Use HPLC with photodiode array detection (PDA) to track degradation peaks.
- Statistical Analysis : Apply Arrhenius equation to predict shelf-life from accelerated data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
